molecular formula C14H23Cl2N3O B13597416 N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide

N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide

Cat. No.: B13597416
M. Wt: 320.3 g/mol
InChI Key: ZYSLOFMAXAEBLN-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a piperazine ring attached to an acetamide group, with a 2,6-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide typically involves the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product . The reaction conditions often include the use of solvents such as acetonitrile or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide involves its interaction with specific molecular targets, such as ion channels or receptors. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may block sodium channels, thereby inhibiting nerve signal transmission and providing anesthetic effects .

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: Another local anesthetic with a similar structure but different substituents.

    Bupivacaine: A longer-acting anesthetic with a similar mechanism of action.

    Ropivacaine: A compound with similar applications but different pharmacokinetic properties.

Uniqueness

N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperazine ring and a 2,6-dimethylphenyl group makes it a valuable intermediate in the synthesis of various bioactive compounds.

Properties

Molecular Formula

C14H23Cl2N3O

Molecular Weight

320.3 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide;dihydrochloride

InChI

InChI=1S/C14H21N3O.2ClH/c1-11-4-3-5-12(2)14(11)16-13(18)10-17-8-6-15-7-9-17;;/h3-5,15H,6-10H2,1-2H3,(H,16,18);2*1H

InChI Key

ZYSLOFMAXAEBLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCNCC2.Cl.Cl

Origin of Product

United States

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